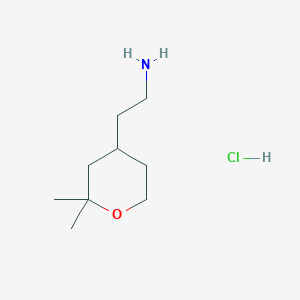
Cyclopentanecarboxylic acid, 2-oxo-, 2-ethoxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl 2-oxocyclopentane-1-carboxylate typically involves the esterification of 2-oxocyclopentanecarboxylic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of 2-ethoxyethyl 2-oxocyclopentane-1-carboxylate follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarboxylic acid, 2-oxo-, 2-ethoxyethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 2-oxo-, 2-ethoxyethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-ethoxyethyl 2-oxocyclopentane-1-carboxylate involves its ability to undergo various chemical reactions. Its molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets the carbonyl group, leading to the formation of carboxylic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxocyclopentanecarboxylate: Similar in structure and reactivity.
Methyl 2-oxocyclopentanecarboxylate: Similar but with a methyl ester group instead of an ethyl ester group
Uniqueness
Cyclopentanecarboxylic acid, 2-oxo-, 2-ethoxyethyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to its analogs .
Propriétés
Numéro CAS |
6947-03-1 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-ethoxyethyl 2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-2-13-6-7-14-10(12)8-4-3-5-9(8)11/h8H,2-7H2,1H3 |
Clé InChI |
ZCWUOAXFJICQLO-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(=O)C1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 2-[(4-nitrophenyl)hydrazono]-](/img/structure/B8660643.png)
![(2S)-2-[(benzyloxy)methoxy]propan-1-ol](/img/structure/B8660649.png)


![N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B8660679.png)





![5,6-difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B8660706.png)

![3-Acetyl-6-methoxy-benzo[b]thiophene](/img/structure/B8660716.png)

